molecular formula C17H29NO2 B4041164 N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-2-amine

N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-2-amine

Cat. No.: B4041164
M. Wt: 279.4 g/mol
InChI Key: ZATYJKIKMXKVMW-UHFFFAOYSA-N
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Description

N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-2-amine is an organic compound that belongs to the class of amines. This compound features a complex structure with multiple functional groups, including an amine group, an ether linkage, and an aromatic ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Scientific Research Applications

N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of 3-propan-2-ylphenol: This can be achieved through the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.

    Ether Formation: The 3-propan-2-ylphenol is then reacted with ethylene oxide to form 2-(3-propan-2-ylphenoxy)ethanol.

    Further Etherification: The 2-(3-propan-2-ylphenoxy)ethanol is reacted with another equivalent of ethylene oxide to form 2-[2-(3-propan-2-ylphenoxy)ethoxy]ethanol.

    Amine Introduction: Finally, the 2-[2-(3-propan-2-ylphenoxy)ethoxy]ethanol is reacted with butan-2-amine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.

Mechanism of Action

The mechanism of action of N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]butan-2-amine: Similar structure but with a methyl group instead of an isopropyl group.

    N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]butan-2-amine: Similar structure but with an ethyl group instead of an isopropyl group.

    N-[2-[2-(3-propylphenoxy)ethoxy]ethyl]butan-2-amine: Similar structure but with a propyl group instead of an isopropyl group.

Uniqueness

N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-2-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2/c1-5-15(4)18-9-10-19-11-12-20-17-8-6-7-16(13-17)14(2)3/h6-8,13-15,18H,5,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATYJKIKMXKVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOCCOC1=CC=CC(=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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